

Application Notes and Protocols for In Vitro Use of Recombinant IL-23

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: IV-23

Cat. No.: B12422238

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of recombinant Interleukin-23 (IL-23) in a variety of in vitro cell culture applications. Detailed protocols for key experiments are provided, along with data presented in a clear and comparative format.

Interleukin-23 is a heterodimeric cytokine composed of a unique p19 subunit and a p40 subunit shared with IL-12.^{[1][2]} It is a key regulator of inflammatory responses and plays a crucial role in the differentiation and maintenance of T helper 17 (Th17) cells.^{[3][4][5]} Recombinant IL-23 is an essential tool for studying autoimmune diseases, infectious disease immunity, and for the development of novel therapeutics targeting the IL-23/IL-17 axis.

Key Applications

- **Th17 Cell Differentiation and Expansion:** IL-23 is critical for the maturation, stabilization, and pro-inflammatory function of Th17 cells from naive T cells, often in combination with other cytokines like IL-1 β and IL-6.^{[3][6][7]}
- **Induction of Pro-inflammatory Cytokines:** IL-23 stimulation of target cells, such as memory T cells and innate lymphoid cells (ILCs), leads to the production of downstream effector cytokines including IL-17A, IL-17F, and IL-22.^{[8][9][10]}
- **Signal Transduction Pathway Analysis:** Recombinant IL-23 is used to investigate the JAK-STAT signaling cascade, primarily through the phosphorylation of STAT3.^{[11][12][13]}

- Screening of Therapeutic Agents: In vitro assays using recombinant IL-23 are fundamental for screening and characterizing neutralizing antibodies and small molecule inhibitors targeting the IL-23 pathway.[\[10\]](#)

Quantitative Data Summary

The following tables summarize typical experimental parameters for in vitro assays using recombinant IL-23, compiled from various research articles and manufacturer's datasheets.

Table 1: Recommended Concentrations of Recombinant IL-23 for In Vitro Assays

Application	Cell Type	Recommended IL-23 Concentration	Reference
Th17 Cell Differentiation	Naive CD4+ T cells	50 ng/mL	[6]
IL-17 Secretion	Mouse Splenocytes	ED50: 0.05 - 0.3 ng/mL	[1]
IL-17 Secretion	Mouse Splenocytes	ED50: 2.8 ng/mL	[14]
IL-17 Secretion	Human PBMCs	50 ng/mL	[15]
STAT3 Phosphorylation	Memory CD4+ T cells	Stimulation for 20 minutes	[16] [17]
STAT3 Phosphorylation	Ba/F3 cells	Stimulation for 30-60 minutes	[12]

Table 2: Typical Incubation Times for IL-23 Mediated In Vitro Assays

Assay	Cell Type	Incubation Time	Reference
Th17 Cell Differentiation	Naive CD4+ T cells	7 - 12 days	[6]
Cytokine Production (IL-17)	Human PBMCs	48 hours	[15]
Cytokine Production (IL-17)	Mouse Splenocytes	7 days	[18]
STAT3 Phosphorylation	Various	15 - 60 minutes	[12] [16]

Experimental Protocols

Protocol 1: In Vitro Differentiation of Human Th17 Cells from Naive CD4+ T Cells

This protocol describes the differentiation of human naive CD4+ T cells into IL-17-producing Th17 cells using recombinant IL-23 in combination with IL-1 β .

Materials:

- Recombinant Human IL-23
- Recombinant Human IL-1 β
- Human Naive CD4+ T Cell Isolation Kit
- Anti-human CD3 antibody (plate-bound)
- Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μ g/mL streptomycin)
- 24-well tissue culture plates

Procedure:

- Isolate naive CD4+ T cells from human peripheral blood mononuclear cells (PBMCs) using a negative selection kit according to the manufacturer's instructions.
- Coat a 24-well plate with anti-human CD3 antibody at a concentration of 5 µg/mL overnight at 4°C.
- Wash the plate twice with sterile PBS to remove unbound antibody.
- Resuspend the isolated naive CD4+ T cells in complete RPMI-1640 medium at a density of 2×10^6 cells/mL.
- Add the cell suspension to the anti-CD3 coated wells.
- Add recombinant human IL-23 to a final concentration of 50 ng/mL and recombinant human IL-1β to a final concentration of 50 ng/mL.[\[6\]](#)
- Incubate the cells for 7 days at 37°C in a 5% CO2 incubator.
- After 7 days, cells can be restimulated and analyzed for IL-17 production by intracellular cytokine staining and flow cytometry or by measuring secreted IL-17 in the supernatant via ELISA.

Protocol 2: Induction of IL-17 Production in Human PBMCs

This protocol outlines the stimulation of human PBMCs with recombinant IL-23 to induce the secretion of IL-17.

Materials:

- Recombinant Human IL-23
- Human PBMCs
- Phytohemagglutinin (PHA)
- Complete RPMI-1640 medium

- 96-well tissue culture plates
- Human IL-17 ELISA kit

Procedure:

- Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
- Resuspend PBMCs in complete RPMI-1640 medium at a density of 1×10^6 cells/mL.
- Plate 200 μ L of the cell suspension per well in a 96-well plate.
- Add PHA to a final concentration of 5 μ g/mL to activate the cells.
- Add recombinant human IL-23 to a final concentration of 50 ng/mL.[\[15\]](#)
- Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[\[15\]](#)
- After incubation, centrifuge the plate and collect the supernatant.
- Measure the concentration of IL-17 in the supernatant using a human IL-17 ELISA kit according to the manufacturer's instructions.

Protocol 3: Analysis of STAT3 Phosphorylation in Response to IL-23

This protocol details the procedure for assessing the phosphorylation of STAT3 in response to recombinant IL-23 stimulation in human memory CD4⁺ T cells.

Materials:

- Recombinant Human IL-23
- Isolated human memory CD4⁺ T cells
- Anti-human CD3 antibody
- Serum-free RPMI-1640 medium

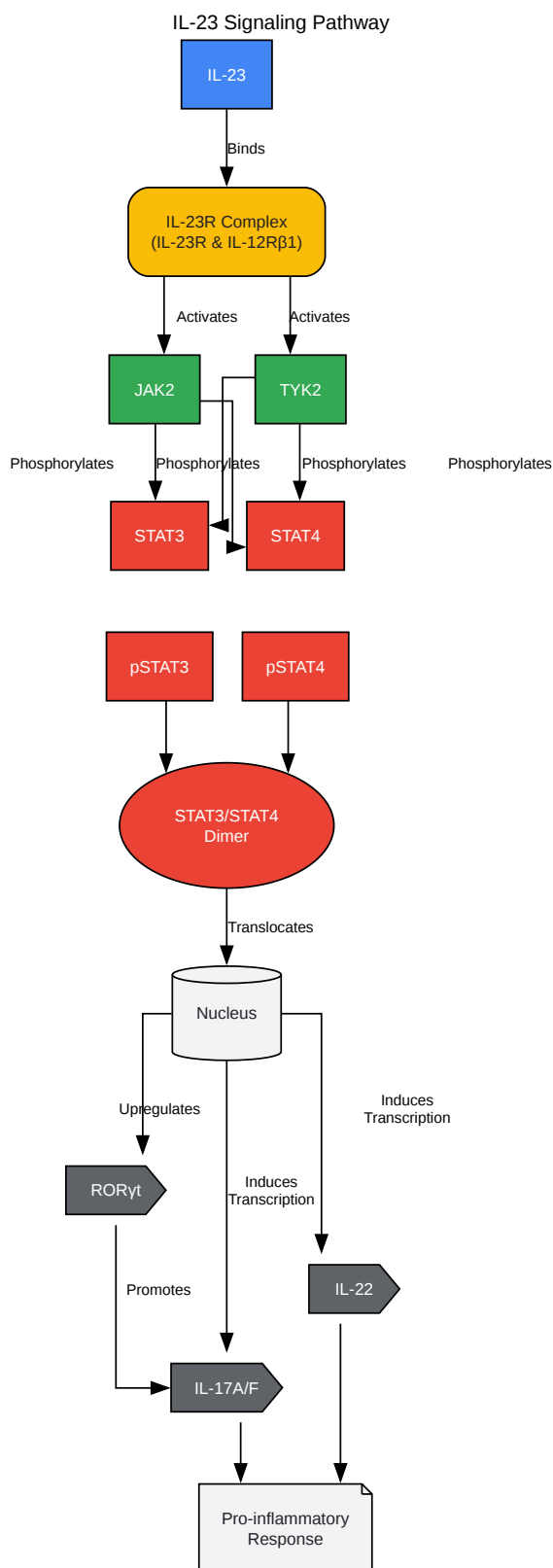
- Fixation buffer (e.g., 2% paraformaldehyde)
- Permeabilization buffer (e.g., 90% methanol)
- PE-conjugated anti-phospho-STAT3 (pY705) antibody
- Flow cytometer

Procedure:

- Isolate memory CD4⁺ T cells from human PBMCs.
- Activate the cells in vitro with anti-CD3 antibody for 48 hours.[\[16\]](#)[\[17\]](#)
- Wash the activated cells and rest them in fresh serum-free medium for 4 hours.[\[16\]](#)[\[17\]](#)
- Stimulate the cells with recombinant human IL-23 at a concentration of 10-50 ng/mL for 20 minutes at 37°C.[\[16\]](#)[\[17\]](#) A PBS-treated control should be included.
- Immediately fix the cells by adding an equal volume of fixation buffer and incubating for 15 minutes at 37°C.
- Permeabilize the cells by adding cold 90% methanol and incubating for 30 minutes on ice.
- Wash the cells twice with FACS buffer (PBS with 1% BSA).
- Stain the cells with a PE-conjugated anti-phospho-STAT3 antibody for 30-60 minutes at room temperature, protected from light.
- Wash the cells and resuspend in FACS buffer.
- Analyze the phosphorylation of STAT3 by flow cytometry, gating on the memory CD4⁺ T cell population.

Visualizations

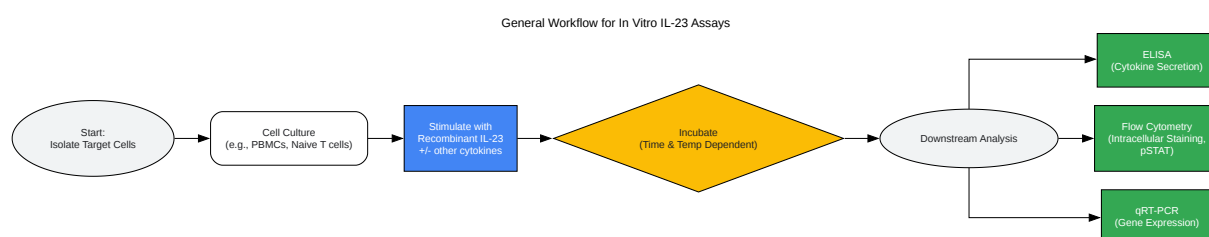
IL-23 Signaling Pathway



[Click to download full resolution via product page](#)

Caption: IL-23 binding to its receptor activates JAK2 and TYK2, leading to STAT3/4 phosphorylation and downstream gene expression.

General Experimental Workflow for In Vitro IL-23 Stimulation



[Click to download full resolution via product page](#)

Caption: A generalized workflow for in vitro experiments involving recombinant IL-23 stimulation and subsequent analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bio-techne.com [bio-techne.com]
- 2. Human IL-23 Recombinant Protein (200-23-10UG) [thermofisher.com]

- 3. Frontiers | IL-23 past, present, and future: a roadmap to advancing IL-23 science and therapy [frontiersin.org]
- 4. rupress.org [rupress.org]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. IL-23 and IL-1 β Drive Human Th17 Cell Differentiation and Metabolic Reprogramming in Absence of CD28 Costimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From interleukin-23 to T-helper 17 cells: human T-helper cell differentiation revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. invivogen.com [invivogen.com]
- 11. IL-23 past, present, and future: a roadmap to advancing IL-23 science and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Canonical Tyrosine-dependent and Non-canonical Tyrosine-independent STAT3 Activation Sites in the Intracellular Domain of the Interleukin 23 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. immunotools.de [immunotools.de]
- 15. researchgate.net [researchgate.net]
- 16. JCI Insight - IL-23R-activated STAT3/STAT4 is essential for Th1/Th17-mediated CNS autoimmunity [insight.jci.org]
- 17. JCI Insight - IL-23R-activated STAT3/STAT4 is essential for Th1/Th17-mediated CNS autoimmunity [insight.jci.org]
- 18. Role of Interleukin-23 (IL-23) Receptor Signaling for IL-17 Responses in Human Lyme Disease - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vitro Use of Recombinant IL-23]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12422238#using-recombinant-il-23-in-in-vitro-cell-culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com